5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one
Description
5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one is a heterocyclic compound featuring a pyridinone core substituted with bromo (Br), chloro (Cl), methoxy (OCH₃), and methyl (CH₃) groups at positions 5, 3, 4, and 1, respectively. This compound belongs to the class of dihydropyridinones, which are pivotal intermediates in pharmaceutical and agrochemical synthesis due to their electron-rich aromatic systems and ability to undergo diverse functionalization reactions. The presence of halogen atoms (Br, Cl) enhances its reactivity in cross-coupling reactions, while the methoxy group contributes to solubility and hydrogen-bonding interactions in biological systems.
Properties
CAS No. |
920490-75-1 |
|---|---|
Molecular Formula |
C7H7BrClNO2 |
Molecular Weight |
252.49 g/mol |
IUPAC Name |
5-bromo-3-chloro-4-methoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C7H7BrClNO2/c1-10-3-4(8)6(12-2)5(9)7(10)11/h3H,1-2H3 |
InChI Key |
ZBXHQPPFEDEUEF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C(C1=O)Cl)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introducing bromine and chlorine atoms into the pyridine ring.
Methoxylation: Adding a methoxy group (-OCH3) to the ring.
Methylation: Adding a methyl group (-CH3) to the nitrogen atom.
Industrial Production Methods
Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides.
Reduction: Reduction reactions could remove halogen atoms or reduce the pyridine ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution could introduce various functional groups in place of halogens.
Scientific Research Applications
5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one could have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of agrochemicals, pharmaceuticals, or materials science.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The molecular targets could include proteins, nucleic acids, or other cellular components.
Comparison with Similar Compounds
The structural and functional attributes of 5-bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one can be contextualized by comparing it with analogous pyridinone derivatives. Key distinctions arise from variations in substituent type, position, and electronic effects, which influence physicochemical properties, reactivity, and applications. Below is a detailed analysis:
Structural and Substituent Variations
*Calculated based on substituent contributions.
Key Observations :
- Substituent Position : The target compound’s 4-methoxy group distinguishes it from analogs like 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one (Cl at position 5) and 5-Bromo-3-methoxypyridin-2(1H)-one (OCH₃ at position 3).
- Electronic Effects : The electron-withdrawing Cl at position 3 enhances electrophilicity compared to 5-Bromo-1-methylpyridin-2(1H)-one (CAS 81971-39-3), which lacks Cl.
- Steric and Solubility Profiles : The tetrahydropyran substituent in 5-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one increases steric bulk and lipophilicity relative to the methoxy group in the target compound.
Physicochemical Properties
- Density and Solubility : The density of 3-Bromo-5-chloro-1-methylpyridin-2(1H)-one (1.78 g/cm³) suggests higher compactness compared to methoxy-substituted analogs.
- Acidity : The target compound’s pKa is expected to be lower than 5-Bromo-3-methoxypyridin-2(1H)-one due to the electron-withdrawing Cl.
Biological Activity
5-Bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and chlorine substituents, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- IUPAC Name : 5-bromo-3-chloro-4-methylpyridin-2(1H)-one
- Molecular Formula : C6H5BrClNO
- Molecular Weight : 222.47 g/mol
- CAS Number : 1799612-50-2
The biological activity of 5-bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine and methoxy groups are likely to participate in hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity.
Biological Activity Overview
Recent studies have indicated that compounds similar to 5-bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one exhibit significant antibacterial and antifungal properties. For instance, a comparative analysis of various pyridine derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Antibacterial Activity
Table 1 summarizes the antibacterial activity of related pyridine derivatives:
| Compound | MIC (mg/mL) | Target Organisms |
|---|---|---|
| 5-Bromo-3-chloro-4-methoxy... | TBD | S. aureus, E. coli |
| 3-Bromo-4-methoxy... | 0.0039 | S. aureus |
| Other Pyridine Derivatives | 0.025 | E. coli |
Case Studies
Several case studies have highlighted the efficacy of pyridine derivatives in treating bacterial infections:
-
Study on Antimicrobial Activity :
A recent study examined the antimicrobial effects of various synthesized alkaloids, including those with similar structures to 5-bromo-3-chloro-4-methoxy-1-methylpyridin-2(1H)-one. The results showed that these compounds exhibited substantial antibacterial activity, particularly against S. aureus and E. coli, indicating their potential as therapeutic agents . -
Investigation of Structure-Activity Relationships :
Research focusing on structure-activity relationships (SAR) revealed that modifications in the bromine and methoxy groups significantly impacted the biological activity of pyridine derivatives. The presence of electron-donating groups enhanced antibacterial potency, while electron-withdrawing groups decreased it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
